molecular formula C12H10ClNO B6367261 5-(4-Chloro-3-methylphenyl)-2-hydroxypyridine CAS No. 1111109-51-3

5-(4-Chloro-3-methylphenyl)-2-hydroxypyridine

Cat. No.: B6367261
CAS No.: 1111109-51-3
M. Wt: 219.66 g/mol
InChI Key: HKZCHNPHEXRAEK-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methylphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of hydroxypyridines It is characterized by the presence of a chloro and methyl group on the phenyl ring, which is attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methylphenyl)-2-hydroxypyridine typically involves the reaction of 4-chloro-3-methylphenylboronic acid with 2-hydroxypyridine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the product. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-methylphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-(4-Chloro-3-methylphenyl)-2-pyridone.

    Reduction: Formation of 5-(4-Amino-3-methylphenyl)-2-hydroxypyridine.

    Substitution: Formation of 5-(4-Substituted-3-methylphenyl)-2-hydroxypyridine derivatives.

Scientific Research Applications

5-(4-Chloro-3-methylphenyl)-2-hydroxypyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but different functional groups.

    4-Chloro-3,5-dimethylphenol: Another related compound with additional methyl groups on the phenyl ring.

Uniqueness

5-(4-Chloro-3-methylphenyl)-2-hydroxypyridine is unique due to the presence of both a hydroxyl group on the pyridine ring and a chloro-methyl substituted phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

IUPAC Name

5-(4-chloro-3-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-6-9(2-4-11(8)13)10-3-5-12(15)14-7-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZCHNPHEXRAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CNC(=O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682865
Record name 5-(4-Chloro-3-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111109-51-3
Record name 5-(4-Chloro-3-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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